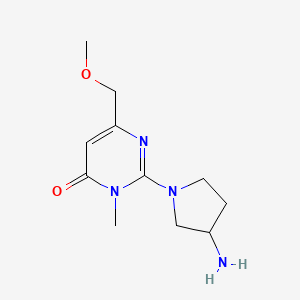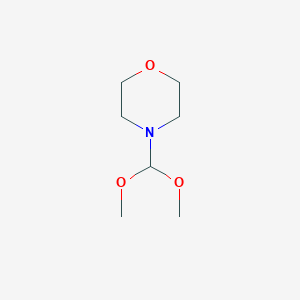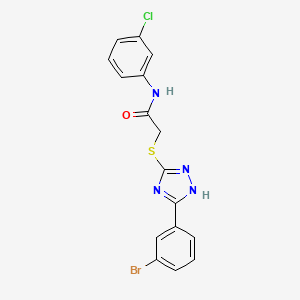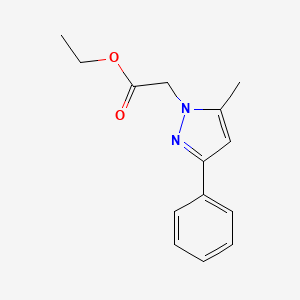
2-Amino-6-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound features a unique structure with a combination of amino, chlorophenyl, and dimethoxyphenyl groups attached to a nicotinonitrile core
准备方法
合成路线和反应条件
2-氨基-6-(4-氯苯基)-4-(3,4-二甲氧基苯基)烟腈的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
烟腈核心的形成: 这可以通过在碱存在下,合适的醛与丙二腈之间的缩合反应来实现。
氨基的引入: 可以使用合适的胺通过亲核取代反应引入氨基。
氯苯基和二甲氧基苯基的连接: 这些基团可以通过使用氯苯和二甲氧基苯衍生物的亲电芳香取代反应引入。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器、反应条件的高通量筛选以及使用催化剂来提高产率和效率。
化学反应分析
反应类型
2-氨基-6-(4-氯苯基)-4-(3,4-二甲氧基苯基)烟腈可以发生各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的硝基或醌衍生物。
还原: 还原反应可以将硝基转化为氨基或还原双键。
取代: 亲核和亲电取代反应可以将新的官能团引入分子中。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4) 等还原剂。
取代: 通常使用卤素 (Cl2, Br2) 和亲核试剂 (NH3, OH-) 等试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能产生硝基衍生物,而还原可以产生氨基衍生物。
科学研究应用
2-氨基-6-(4-氯苯基)-4-(3,4-二甲氧基苯基)烟腈在科学研究中具有多种应用:
药物化学: 它被研究为药物设计中的药效团,特别是针对特定受体或酶。
有机合成: 该化合物用作合成更复杂分子的中间体。
生物学研究: 它用于研究它与生物大分子之间的相互作用及其潜在的治疗效果。
工业应用: 该化合物可用于开发新材料或作为化学反应中的催化剂。
作用机制
2-氨基-6-(4-氯苯基)-4-(3,4-二甲氧基苯基)烟腈的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。该化合物可以与这些靶标结合并调节它们的活性,从而导致各种生物学效应。确切的途径和分子靶标取决于具体的应用和使用背景。
相似化合物的比较
类似化合物
- 2-氨基-6-(4-氯苯基)-4-苯基吡啶-3-腈
- 2-氨基-6-(4-甲氧基苯基)-4-(3,4-二甲氧基苯基)烟腈
- 2-氨基-6-(4-氯苯基)-4-(3,4-二甲氧基苯基)吡啶
独特性
2-氨基-6-(4-氯苯基)-4-(3,4-二甲氧基苯基)烟腈的独特性在于它同时存在氯苯基和二甲氧基苯基,这赋予了其独特的化学性质和反应性。这使其成为在这些官能团具有优势的特定应用中的一种有价值的化合物。
属性
分子式 |
C20H16ClN3O2 |
|---|---|
分子量 |
365.8 g/mol |
IUPAC 名称 |
2-amino-6-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16ClN3O2/c1-25-18-8-5-13(9-19(18)26-2)15-10-17(24-20(23)16(15)11-22)12-3-6-14(21)7-4-12/h3-10H,1-2H3,(H2,23,24) |
InChI 键 |
HAZIFIXNCLUUHV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide](/img/structure/B11781143.png)

![2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11781153.png)
![2-(2-Bromophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11781157.png)


![3-(Aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11781173.png)

![2-Bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11781188.png)




